Artemetin
Overview
Description
Artemetin is a valuable 5-hydroxy-3,6,7,3’,4’-pentamethoxyflavone present in many different medicinal plants . It has numerous bioactivities, such as anti-inflammatory and anti-cancer ones . It is a member of flavonoids and an ether .
Synthesis Analysis
Artemetin has been derived from numerous medicinal plants and dietary herbs, including Artemisia absinthium, Artemisia argyi, Achillea millefolium, and Vitex trifolia . A multi-disciplinary approach has been developed and applied for identifying the artemetin target(s) to fully address its mechanism of action, based on drug affinity response target stability and targeted limited proteolysis .Molecular Structure Analysis
Artemetin has a molecular formula of C20H20O8 . Its molecular weight is 388.4 g/mol . The chemical name of Artemetin is 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one .Chemical Reactions Analysis
Artemetin directly interacts with filamins A and B . Both compounds alter filamin conformation in living HeLa cells with an effect on cytoskeleton disassembly and on the disorganization of the F-actin filaments .Physical And Chemical Properties Analysis
Artemetin appears as a yellow powder . It is slightly soluble in water . It is a soft molecule with a high molecular polarity that can give it a high chemical reactivity .Scientific Research Applications
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Pharmacology and Medicine
- Application : Artemetin has been derived from numerous medicinal plants and dietary herbs, including Artemisia absinthium, Artemisia argyi, Achillea millefolium, and Vitex trifolia . It has anti-malarial, anti-oxidant, anti-apoptotic, anti-microbial, anti-tumoral, antiatherosclerotic, anti-inflammatory, hypotensive and hepatoprotective effects .
- Methods : The pharmacological activities of Artemetin in medicine have been investigated through scientific data analysis of different scientific research work collected from PubMed, Google, Science Direct and Google Scholar .
- Results : The scientific data signifies the biological potential of Artemetin in medicine . It plays an important role in the isolation, separation, and identification of different classes of pure phytochemicals, including Artemetin in medicine .
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Cancer Research
- Application : Artemetin has been found to inhibit the proliferation and induce apoptosis in Human Gastric Carcinoma (AGS) Cells .
- Methods : The potential of Artemetin as an anticancer agent for gastric cancer was evaluated in AGS cell lines. The influence of Artemetin on the cell viability, apoptotic induction, mitochondrial ATPase activity, ROS generation, and cell cycle progression has been examined .
- Results : Artemetin’s cytotoxic potential in cells is mediated by inducing apoptosis, which is supported by significant levels of ROS and mitochondrial ATPase as well as the findings of the AO/EB staining . All these results suggest that Artemetin can be used as a potent anticancer drug for human gastric carcinoma .
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Anti-Aging and Anti-Carcinogenic
- Application : Artemetin has been found to have anti-aging and anti-carcinogenic properties .
- Methods : The anti-aging and anti-carcinogenic effects of Artemetin have been studied through scientific data analysis of different scientific research work collected from various sources .
- Results : The scientific data signifies the biological potential of Artemetin in anti-aging and anti-carcinogenic applications .
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Anti-Inflammatory and Hypotensive
- Application : Artemetin has been found to have anti-inflammatory and hypotensive effects .
- Methods : The anti-inflammatory and hypotensive effects of Artemetin have been studied through scientific data analysis of different scientific research work collected from various sources .
- Results : The scientific data signifies the biological potential of Artemetin in anti-inflammatory and hypotensive applications .
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Lipid Oxidation and Cytokine Production
- Application : Artemetin has been found to have effects on lipid oxidation and cytokine production .
- Methods : The effects of Artemetin on lipid oxidation and cytokine production have been studied through scientific data analysis of different scientific research work collected from various sources .
- Results : The scientific data signifies the biological potential of Artemetin in lipid oxidation and cytokine production .
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Lipoxygenase and Estrogen-Like Effects
- Application : Artemetin has been found to have lipoxygenase and estrogen-like effects .
- Methods : The lipoxygenase and estrogen-like effects of Artemetin have been studied through scientific data analysis of different scientific research work collected from various sources .
- Results : The scientific data signifies the biological potential of Artemetin in lipoxygenase and estrogen-like effects .
Future Directions
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O8/c1-23-11-7-6-10(8-12(11)24-2)18-20(27-5)17(22)15-13(28-18)9-14(25-3)19(26-4)16(15)21/h6-9,21H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGYMJVFEJNCKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197325 | |
Record name | Artemetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Artemetin | |
CAS RN |
479-90-3 | |
Record name | Artemetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Artemetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Artemetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARTEMETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73KMT7R64H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Artemetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.